2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
Description
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is a bicyclic propanoic acid derivative characterized by a partially hydrogenated naphthalene (tetrahydronaphthalene) ring system.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
VSJLCZBQZRQVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propanoic acid group. One common method involves the catalytic hydrogenation of 2-naphthoic acid to produce this compound. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ketone or 2-(5,6,7,8-tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: Formation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Pharmaceutical and Natural Sources
Monacolin Derivatives
- 3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid (Compound 3 in ) Structure: Features a fully hydrogenated naphthalene core with methyl substituents. Activity: Isolated from Xuezhikang capsules, this compound is structurally similar to monacolins, which inhibit cholesterol biosynthesis via HMG-CoA reductase modulation .
Naproxen-Related Impurities
- O-Demethylnaproxen (Impurity A, ) Structure: (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid. Activity: A metabolite/impurity of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). The hydroxyl group enhances polarity compared to the tetrahydronaphthalene derivative, affecting pharmacokinetics .
- 5-Chloronaproxen (Impurity B)
Pharmacological and Biochemical Comparisons
Lipid-Lowering Activity
- Monacolin analogs (e.g., α,β-dehydromonacolin L) in Xuezhikang capsules demonstrate cholesterol-lowering effects via HMG-CoA reductase inhibition. The target compound’s tetrahydronaphthalene core may mimic statin-like activity but requires empirical validation .
Anti-Inflammatory and Analgesic Potential
- Naproxen derivatives (e.g., O-Demethylnaproxen) inhibit COX-1/COX-2, reducing prostaglandin synthesis. The absence of a hydroxyl or methoxy group in 2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid may limit COX affinity but could target alternative pathways .
Plant-Derived Analogs
- Compounds like 3-(4-Hydroxy-3-(5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl)acrylic acid () exhibit complex substitution patterns, enhancing solubility and receptor specificity. These modifications contrast with the simpler structure of the target compound, highlighting trade-offs between complexity and synthetic feasibility .
Biological Activity
Overview
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid, also known as (2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid (CAS No. 2248171-76-6), is an organic compound characterized by its unique structural features that include a tetrahydronaphthalene moiety linked to a propanoic acid group. This compound has garnered attention in various fields of scientific research due to its potential biological activities and therapeutic applications.
- Molecular Formula: C13H16O2
- Molecular Weight: 204.269 g/mol
- SMILES Notation: CC(C(=O)O)C1=CC2=C(C=C1)C(CCC2)C(C)C
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.
The compound is believed to interact with various molecular targets including enzymes and receptors that are involved in inflammatory pathways. Preliminary studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and pain signaling pathways .
Therapeutic Applications
Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. It has been investigated for its efficacy in reducing inflammation in animal models, which could translate to therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Anti-inflammatory Effects in Rodent Models : A study demonstrated that administration of this compound significantly reduced edema in carrageenan-induced paw inflammation models in rats. The reduction in swelling correlated with decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Pain Management : In another investigation involving chronic pain models, the compound exhibited notable analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was suggested to involve inhibition of COX enzymes leading to reduced prostaglandin synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced paw edema in rat models | |
| Analgesic | Pain relief comparable to NSAIDs | |
| Cytokine Modulation | Decreased IL-6 and TNF-alpha levels |
Research Findings
Recent investigations into the pharmacological profile of this compound have revealed promising findings:
- In vitro Studies : The compound has shown inhibitory effects on COX enzymes in vitro with IC50 values indicating significant potency against both COX-1 and COX-2 isoforms. This suggests its potential utility as a selective anti-inflammatory agent .
- In vivo Efficacy : Animal studies have corroborated the in vitro findings, with significant reductions in inflammatory markers observed post-treatment with the compound. These results highlight its potential as a candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
